molecular formula C20H24N2O5 B12199357 2-methoxy-N-(4-{[(3-methoxypropyl)carbamoyl]methoxy}phenyl)benzamide

2-methoxy-N-(4-{[(3-methoxypropyl)carbamoyl]methoxy}phenyl)benzamide

Cat. No.: B12199357
M. Wt: 372.4 g/mol
InChI Key: DVBOTOYFQJTMGY-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-{[(3-methoxypropyl)carbamoyl]methoxy}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes methoxy groups and a carbamoyl linkage. This compound is of interest due to its potential biological activities and its role in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-{[(3-methoxypropyl)carbamoyl]methoxy}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxybenzoic acid with 4-aminophenol to form an amide linkage. This is followed by the introduction of the 3-methoxypropyl group through a carbamoylation reaction. The final step involves the methoxylation of the phenyl ring to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-{[(3-methoxypropyl)carbamoyl]methoxy}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide linkage can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-methoxy-N-(4-{[(3-methoxypropyl)carbamoyl]methoxy}phenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-{[(3-methoxypropyl)carbamoyl]methoxy}phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-(4-{[(3-methoxypropyl)carbamoyl]methoxy}phenyl)benzamide is unique due to its specific combination of methoxy and carbamoyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

IUPAC Name

2-methoxy-N-[4-[2-(3-methoxypropylamino)-2-oxoethoxy]phenyl]benzamide

InChI

InChI=1S/C20H24N2O5/c1-25-13-5-12-21-19(23)14-27-16-10-8-15(9-11-16)22-20(24)17-6-3-4-7-18(17)26-2/h3-4,6-11H,5,12-14H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

DVBOTOYFQJTMGY-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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